molecular formula C22H24N4O2 B2448425 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034345-24-7

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2448425
CAS No.: 2034345-24-7
M. Wt: 376.46
InChI Key: OCISWRKFAYSDTH-UHFFFAOYSA-N
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound offered for research and development purposes. This synthetic molecule features a hybrid structure containing both a pyrazole and a pyridine ring, a structural motif found in various biologically active compounds. Published research on analogous N-(1H-pyrazol-4-yl)carboxamide compounds has demonstrated their potential as inhibitors of kinase targets, such as interleukin-1 receptor associated kinase 4 (IRAK4) for inflammatory diseases and FMS-like tyrosine kinase 3 (FLT3) for acute myelocytic leukemia . Other pyrazole carboxamide derivatives have shown significant activity against fungal pathogens, suggesting potential applications in agrochemical research . The specific biological activity, pharmacological profile, and detailed mechanism of action for this exact compound are areas for ongoing investigation. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, and all data sheets should be consulted prior to use.

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-26-16-18(15-25-26)20-17(6-5-11-23-20)14-24-21(27)22(9-12-28-13-10-22)19-7-3-2-4-8-19/h2-8,11,15-16H,9-10,12-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCISWRKFAYSDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that construct the pyrazole and pyridine rings, followed by the formation of the tetrahydropyran structure. Common methods include:

  • Formation of Pyrazole Ring : This is achieved through reactions involving hydrazines and 1,3-dicarbonyl compounds.
  • Pyridine Ring Formation : Cyclization or condensation reactions with suitable precursors are employed.
  • Tetrahydropyran Formation : The final step often involves coupling reactions to introduce the phenyl group and complete the tetrahydropyran structure.

2.1 Anticancer Properties

Research indicates that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, one study reported that related pyrazole derivatives demonstrated IC50 values ranging from 36 nM to 580 nM against different cancer types, including liver and gastric cancers .

Compound Cancer Type IC50 (nM)
4aBroad Spectrum120 - 527
4bLiver Cancer (HEPG2)428
4cGastric Cancer (NUGC)60
6aLiver Cancer (HEPG2)399
6bNo Activity-
6cVarious Cancers120 - 359

The presence of electronegative groups in these derivatives enhances their cytotoxic effects, suggesting a structure-activity relationship (SAR) where modifications can lead to improved potency .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can modulate signaling pathways by binding to receptors, affecting cellular responses.

3.1 Cytotoxicity Evaluation

In a study evaluating various pyrazole derivatives, it was found that modifications in substituents significantly affected their cytotoxicity profiles. For example, compound 11a, which contains a phenyl group, exhibited selective activity against breast cancer cells with an IC50 value of 112 nM .

3.2 Structure Activity Relationship (SAR)

The investigation into SAR revealed that the introduction of different substituents on the pyrazole ring could enhance or diminish biological activity. For instance, replacing an amino group with an oxo group in certain derivatives led to increased cytotoxic effects against liver cancer cells, indicating that electronic properties play a crucial role in their activity .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For multi-step reactions, temperature gradients (e.g., 35°C for coupling reactions ), solvent selection (polar aprotic solvents like DMSO for solubility ), and catalysts (e.g., copper(I) bromide for cross-coupling ) are critical. Stepwise purification via chromatography (e.g., ethyl acetate/hexane gradients ) and monitoring intermediate purity using TLC or HPLC ensures minimal side products. Yield improvements often involve iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are most effective for characterizing the molecular structure and conformation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR provide detailed information on proton environments and carbon frameworks, as demonstrated for pyrazole derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI-MS m/z 215 [M+H]+ ).
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions .
  • Computational Tools : Density Functional Theory (DFT) optimizes geometry and predicts electronic properties .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal Stability : Accelerated degradation tests at elevated temperatures (e.g., 40–60°C) to simulate long-term storage .
  • Solubility Profiling : Evaluate in buffers (pH 1–10) and organic solvents to identify formulation-friendly conditions .
  • Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products .

Advanced Research Questions

Q. How can computational chemistry tools predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models binding affinities to protein targets (e.g., kinases, GPCRs) using crystal structures from databases like PDB .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (nanosecond-scale simulations) .
  • Pharmacophore Modeling : Identifies essential structural motifs (e.g., hydrogen bond acceptors in the pyridine ring) for activity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Contradictions may arise from:
  • Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration affecting membrane permeability) . Validate using orthogonal assays (e.g., SPR vs. cell-based luciferase).
  • Compound Purity : Confirm purity (>95% via HPLC ) to exclude impurities skewing results.
  • Target Selectivity : Profile against related isoforms or paralogs (e.g., kinase panel screening ).

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer :
  • Core Modifications : Substitute the phenyltetrahydropyran group with bioisosteres (e.g., cyclohexane for improved metabolic stability) .
  • Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF3_3) to the pyridine ring to enhance binding entropy .
  • Stereochemical Analysis : Enantiomer separation (chiral HPLC) to identify active stereoisomers .

Q. What advanced methodologies enable efficient reaction design for novel derivatives?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., IRC analysis) identify transition states and intermediates .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) for new transformations .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic or air-sensitive reactions .

Data Contradiction Analysis Example

Scenario : Conflicting IC50_{50} values in enzymatic vs. cell-based assays.

  • Resolution Workflow :
    • Verify Compound Integrity : Re-test purity and stability under assay conditions .
    • Control for Off-Target Effects : Use CRISPR/Cas9 knockouts of the target protein in cell lines .
    • Assay Optimization : Standardize ATP concentrations (for kinase assays) or serum levels (cell culture) .

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